3-Fluoropyrrolidine
Overview
Description
3-Fluoropyrrolidine is a fluorinated heterocyclic compound with the molecular formula C₄H₈FN. It is a derivative of pyrrolidine, where one hydrogen atom is replaced by a fluorine atom at the third position. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
3-Fluoropyrrolidine, specifically the ®-(-)-3-Fluoropyrrolidine hydrochloride and (S)-(+)-3-Fluoropyrrolidine hydrochloride forms, have been identified as substrates in the preparation of various compounds . They have been used in the synthesis of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . Aurora kinases play a crucial role in cellular division and maintaining the genetic stability of a cell .
Mode of Action
It’s known that the compound interacts with its targets, such as aurora kinases, through its incorporation into larger molecular structures . This interaction can lead to changes in the activity of these targets, potentially inhibiting their function .
Biochemical Pathways
This compound is involved in the synthesis of various bioactive compounds . For instance, it’s used in the preparation of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . Aurora kinases are key components of the pathway that controls cell division and genetic stability .
Pharmacokinetics
The presence of the fluorine atom in the compound could potentially enhance its bioavailability and metabolic stability .
Result of Action
The result of this compound’s action is largely dependent on the specific biochemical context in which it is used. For example, when used in the synthesis of potential aurora kinase inhibitors, the action of this compound could lead to the inhibition of these kinases, thereby affecting cell division and genetic stability .
Biochemical Analysis
Biochemical Properties
3-Fluoropyrrolidine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the preparation of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . It has also been used in the synthesis of pyrazolopyrimidine derivatives, potential PDE10A inhibitors .
Cellular Effects
Fluorinated pyrrolidines have been evaluated as inhibitors of dipeptidyl dipeptidase IV (DP-IV) . This suggests that this compound may influence cell function by interacting with specific enzymes and affecting cellular metabolic pathways.
Molecular Mechanism
Its use in the synthesis of potential enzyme inhibitors suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. The stability and degradation of this compound would be crucial factors to consider in long-term in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. The use of animal models is crucial in studying the dosage effects of new compounds, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that fluorinated pyrrolidines can be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method is the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method yields 3-fluorinated azaheterocycles .
Another approach involves the use of electrophilic fluorinating reagents such as N-fluorodibenzenesulfonimide (NFSI) to convert γ-lactams into α-fluorinated derivatives, which are then reduced to obtain this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance efficiency and scalability. The use of diethylaminosulfur trifluoride (DAST) or related deoxofluorinating agents is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Electrophilic Fluorinating Reagents: N-fluorodibenzenesulfonimide (NFSI) for fluorination.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction of intermediates.
Cyclization Agents: Bromofluorination followed by intramolecular substitution for cyclization.
Major Products:
Fluorinated Pyrrolidines: Resulting from substitution and cyclization reactions.
Azetidines: Formed through specific cyclization pathways.
Scientific Research Applications
3-Fluoropyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like diabetes and cancer.
Industry: Employed in the development of new materials and agrochemicals due to its unique properties.
Comparison with Similar Compounds
3-Fluoroazetidine: Another fluorinated heterocycle with similar biological activities.
3,3-Difluoropyrrolidine: Contains two fluorine atoms, offering different reactivity and properties.
3-Fluoropyridine: A fluorinated pyridine derivative with distinct chemical behavior.
Uniqueness: 3-Fluoropyrrolidine stands out due to its specific substitution pattern, which imparts unique steric and electronic effects. These properties make it particularly useful in medicinal chemistry for designing selective enzyme inhibitors and other bioactive molecules .
Properties
IUPAC Name |
3-fluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGNGVFPQRJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-74-4 | |
Record name | 3-Fluoropyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116574-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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